molecular formula C16H13FN4O5S B2619435 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid CAS No. 2034577-09-6

5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid

Cat. No. B2619435
CAS RN: 2034577-09-6
M. Wt: 392.36
InChI Key: HRPKOHAAAPUEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2005 and has since been the subject of numerous scientific studies.

Mechanism of Action

5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid works by inhibiting a specific enzyme called JAK3 (Janus kinase 3), which is involved in the signaling pathways of various immune cells. By inhibiting JAK3, 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid can reduce the activation and proliferation of immune cells, thereby reducing inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid has been shown to have a potent anti-inflammatory effect in various animal models of autoimmune diseases. It can reduce the production of pro-inflammatory cytokines, such as TNF-alpha, IL-6, and IL-17, and increase the production of anti-inflammatory cytokines, such as IL-10. 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as the joints in rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid as a research tool is its specificity for JAK3. It does not inhibit other JAK family members, such as JAK1, JAK2, and TYK2, which are involved in other signaling pathways. This specificity allows researchers to study the specific role of JAK3 in various diseases. However, 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid has some limitations as a research tool, including its high cost and the need for specialized expertise in organic chemistry to synthesize it.

Future Directions

There are several potential future directions for the study of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid. One area of research is the development of more potent and selective JAK3 inhibitors. Another area of research is the investigation of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid in other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Finally, there is ongoing research on the potential use of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid in combination with other drugs, such as biologics, to achieve better therapeutic outcomes.

Synthesis Methods

The synthesis of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune disorders, such as rheumatoid arthritis, lupus, and multiple sclerosis. It has also been investigated for its potential in preventing organ transplant rejection.

properties

IUPAC Name

5-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O5S/c17-13-2-1-11(7-12(13)16(22)23)27(24,25)21-6-3-10(9-21)26-15-14(8-18)19-4-5-20-15/h1-2,4-5,7,10H,3,6,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPKOHAAAPUEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid

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